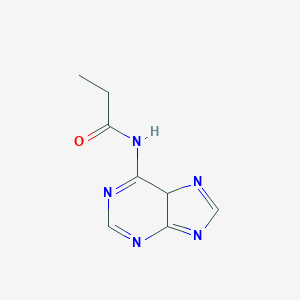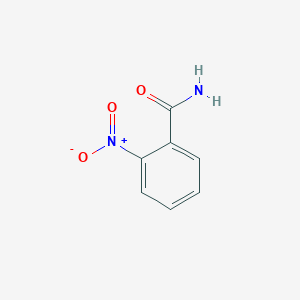
N-(4-acetylphenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-propylpentanamide, also known as flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. It is a derivative of modafinil, a popular nootropic drug used for its cognitive-enhancing effects. Flmodafinil is a potent wakefulness-promoting agent, which means it can increase alertness, concentration, and motivation.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Flmodafinil increases the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in the regulation of wakefulness and arousal. Flmodafinil also enhances the activity of glutamate, a neurotransmitter involved in learning and memory. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may modulate the activity of GABA, a neurotransmitter that inhibits neural activity.
Biochemical and Physiological Effects
Flmodafinil has several biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine in the brain, which are associated with increased alertness and motivation. Flmodafinil also increases the activity of histamine, which promotes wakefulness and inhibits sleep. Additionally, N-(4-acetylphenyl)-2-propylpentanamide increases the levels of glutamate in the brain, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
Flmodafinil has several advantages as a research tool. It has a long half-life, which means it can be administered once a day and still maintain its effects throughout the day. Flmodafinil also has a low potential for abuse and addiction compared to other wakefulness-promoting drugs. However, N-(4-acetylphenyl)-2-propylpentanamide has some limitations as a research tool. It is expensive to synthesize and may not be readily available in some laboratories. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of research results.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and schizophrenia. Flmodafinil may be effective in treating these disorders by increasing the levels of dopamine and norepinephrine in the brain. Another area of interest is its potential as a performance-enhancing drug in athletes and military personnel. Flmodafinil may improve cognitive and physical performance by increasing alertness and motivation. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
Flmodafinil is synthesized by the condensation of 2-dipropylamino-4-chloroacetophenone with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method yields a racemic mixture of N-(4-acetylphenyl)-2-propylpentanamide, which can be separated into its enantiomers using chiral chromatography. The chemical structure of N-(4-acetylphenyl)-2-propylpentanamide is shown in Figure 1.
Scientific Research Applications
Flmodafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with sleep disorders. Flmodafinil has also been investigated for its potential as a treatment for psychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, N-(4-acetylphenyl)-2-propylpentanamide has been studied for its potential as a performance-enhancing drug in athletes and military personnel.
properties
CAS RN |
22179-48-2 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
PBMAMEVDIRQQJN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




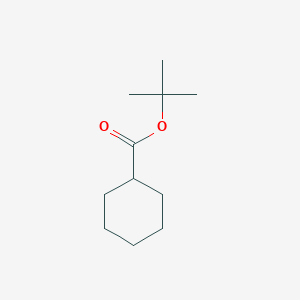



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
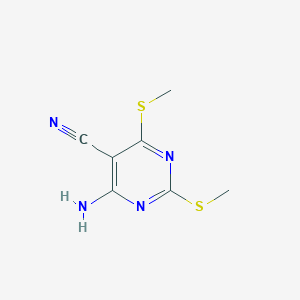
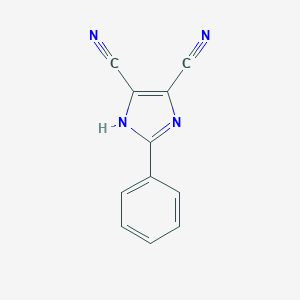
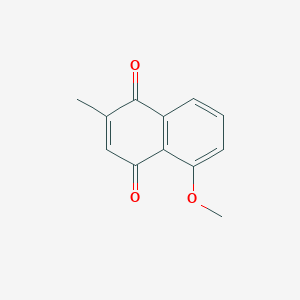
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
